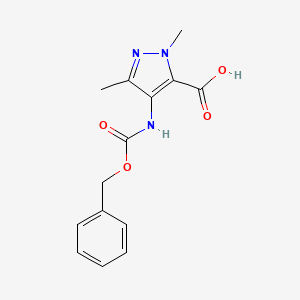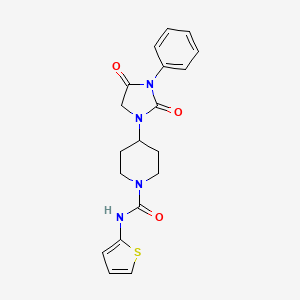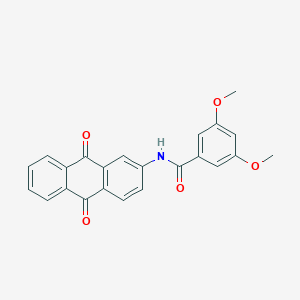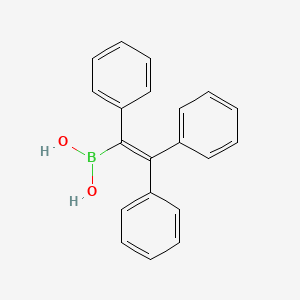
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid, also known as DPC, is a chemical compound that belongs to the pyrazole class of organic compounds. DPC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism. DPC has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
作用機序
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid works by inhibiting the activity of DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 results in increased levels of GLP-1, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. However, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid may have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. One area of interest is the development of more potent and selective DPP-4 inhibitors that can be used as therapeutics for metabolic disorders. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. Finally, there is a need for further studies on the safety and efficacy of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid in human clinical trials.
合成法
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods is the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst, followed by the reaction with hydrazine hydrate and acetic anhydride to obtain the final product.
科学的研究の応用
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2,5-dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(12(13(18)19)17(2)16-9)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPUJSMHRONEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2905451.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)
![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)
